molecular formula C14H18N2OS B2927296 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 905778-27-0

2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2927296
CAS No.: 905778-27-0
M. Wt: 262.37
InChI Key: OQLPQLFYCMVTRY-PFONDFGASA-N
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Description

2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an imine group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Imine Group: The thiazole intermediate is then reacted with 2,3-dimethylaniline in the presence of an oxidizing agent to form the imine group.

    Addition of the Hydroxyl Group: Finally, the imine intermediate undergoes a nucleophilic addition reaction with an appropriate aldehyde or ketone to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, while the thiazole ring may participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-amine
  • 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-thiol

Uniqueness

The presence of the hydroxyl group in 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol distinguishes it from its analogs, providing unique reactivity and potential for hydrogen bonding, which can influence its biological activity and interactions with other molecules.

Properties

IUPAC Name

2-[2-(2,3-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-5-4-6-13(12(10)3)15-14-16(7-8-17)11(2)9-18-14/h4-6,9,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLPQLFYCMVTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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